molecular formula C14H24O B1618791 alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde CAS No. 73398-85-3

alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde

Cat. No. B1618791
CAS RN: 73398-85-3
M. Wt: 208.34 g/mol
InChI Key: VDBFZEMBBKEKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
The exact mass of the compound alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73398-85-3

Product Name

alpha,2,6,6-Tetramethyl-2-cyclohexene-1-butyraldehyde

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal

InChI

InChI=1S/C14H24O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6,10-11,13H,5,7-9H2,1-4H3

InChI Key

VDBFZEMBBKEKPI-UHFFFAOYSA-N

SMILES

CC1=CCCC(C1CCC(C)C=O)(C)C

Canonical SMILES

CC1=CCCC(C1CCC(C)C=O)(C)C

Other CAS RN

73398-85-3
65405-84-7

Origin of Product

United States

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